5-环戊基-1H-1,2,3,4-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

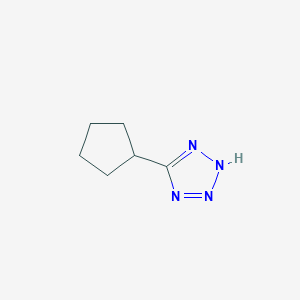

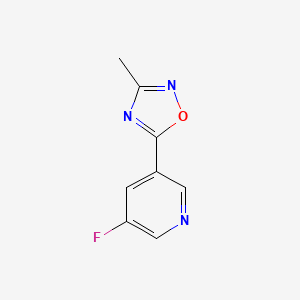

5-cyclopentyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of 5-cyclopentyl-1H-1,2,3,4-tetrazole is characterized by a cyclopentyl group attached to a tetrazole ring . The InChI code for this compound is 1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) .Chemical Reactions Analysis

Tetrazoles, including 5-cyclopentyl-1H-1,2,3,4-tetrazole, can undergo a variety of reactions. For example, they can react with sodium azide and triethyl orthoformate in the presence of a catalyst such as Yb(OTf)3 . They can also react with nitriles to give 1H-tetrazoles in water with zinc salts as catalysts .Physical and Chemical Properties Analysis

5-cyclopentyl-1H-1,2,3,4-tetrazole is a powder at room temperature . It has a melting point of 109-112 degrees Celsius .科学研究应用

合成和催化

5-取代 1H-四唑,如 5-环戊基-1H-1,2,3,4-四唑,在合成和催化领域具有显著的应用。这些化合物通过 [3+2] 环加成反应合成,通常采用创新的催化剂。例如,一项研究证明了负载在活性炭上的铂纳米粒子作为合成 5-取代 1H-四唑的高效且可重复使用的催化剂 (Erken et al., 2015)。另一项研究利用氯化亚铜作为合成这些化合物的催化剂,突出了其简单性和有效性 (Esirden et al., 2015)。

配位化学

在配位化学中,四唑化合物,包括 5-取代 1H-四唑,起着至关重要的作用。它们形成有趣的金属有机配位聚合物,具有二次谐波产生、荧光和铁电行为等性质 (Zhao et al., 2008)。这些性质使它们在材料科学和有机合成中具有各种应用。

药物应用

虽然明确排除了药物使用和剂量,但值得注意的是,5-取代 1H-四唑,包括 5-环戊基-1H-1,2,3,4-四唑,在药物化学中用作羧酸的生物等排体。由于其高氮含量和稳定性,它们是几种临床药物中的关键成分 (Mittal & Awasthi, 2019)。

材料科学

在材料科学中,5-取代 1H-四唑由于其独特的结构特征而被用于开发功能材料。这些材料在包括农业和炸药在内的各个领域中得到应用 (Wei et al., 2015)。

安全和危害

The safety information for 5-cyclopentyl-1H-1,2,3,4-tetrazole indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Tetrazoles in general are known to interact with various biological targets due to their high nitrogen content .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-cyclopentyl-1H-1,2,3,4-tetrazole may interact with its targets in a similar manner, potentially altering the function of the target molecule.

Biochemical Pathways

Tetrazoles are known to play a role in dna synthesis in biochemistry . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values . This suggests that 5-cyclopentyl-1H-1,2,3,4-tetrazole may have a similar effect on biochemical pathways.

Pharmacokinetics

Tetrazoles are known to be used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry, suggesting good bioavailability .

Result of Action

Given the general properties of tetrazoles, it can be inferred that they may alter the function of target molecules, potentially leading to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-cyclopentyl-1H-1,2,3,4-tetrazole. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals and produce new compounds which are explosive to shocks . These properties suggest that the action of 5-cyclopentyl-1H-1,2,3,4-tetrazole could be influenced by the presence of such substances in its environment.

属性

IUPAC Name |

5-cyclopentyl-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXFXWYTQQRYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)

![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)